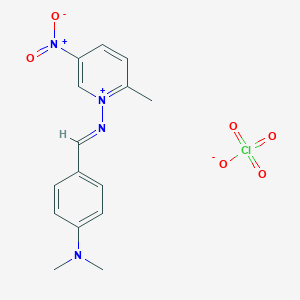![molecular formula C10H16N2O12P2 B233893 [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-83-2](/img/structure/B233893.png)
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate is a chemical compound that has shown great potential in scientific research. This compound is commonly known as PMEA and is a nucleotide analogue that has been used in the synthesis of antiviral and anticancer agents. PMEA is a modified form of the natural nucleotide adenosine monophosphate (AMP) and has been shown to have significant biological activity.
作用机制
PMEA works by inhibiting the activity of viral and cancer enzymes that are involved in the replication of DNA and RNA. It does this by mimicking the natural nucleotide [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate and becoming incorporated into the viral or cancer DNA or RNA. Once incorporated, PMEA prevents further replication and ultimately leads to the death of the infected or cancerous cell.
Biochemical and Physiological Effects:
PMEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the replication of DNA and RNA, including reverse transcriptase, DNA polymerase, and RNA polymerase. PMEA has also been shown to induce apoptosis, or programmed cell death, in infected or cancerous cells.
实验室实验的优点和局限性
One of the main advantages of PMEA in lab experiments is its broad-spectrum antiviral and anticancer activity. It has been shown to be effective against a wide range of viruses and cancers, making it a valuable tool in scientific research. However, the synthesis of PMEA is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
未来方向
There are several future directions for the research and development of PMEA. One area of focus is the development of new PMEA derivatives that have improved antiviral and anticancer activity. Another area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the use of PMEA in combination with other antiviral and anticancer agents is an area of active research.
合成方法
The synthesis of PMEA involves the reaction of 2,4-dioxopyrimidine with a protected 3-hydroxypropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a phosphonate reagent to yield the final product. The synthesis of PMEA is a complex process and requires specialized knowledge and equipment.
科学研究应用
PMEA has been extensively studied for its antiviral and anticancer properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. PMEA has also shown promising results in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
属性
CAS 编号 |
148253-83-2 |
|---|---|
产品名称 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
分子式 |
C10H16N2O12P2 |
分子量 |
418.19 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
InChI 键 |
UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |
手性 SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
同义词 |
3'-C-methyluridine diphosphate 3-MeUDP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)